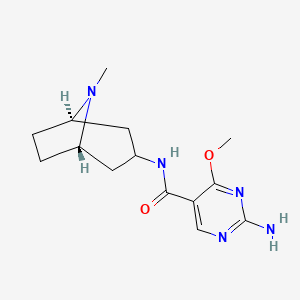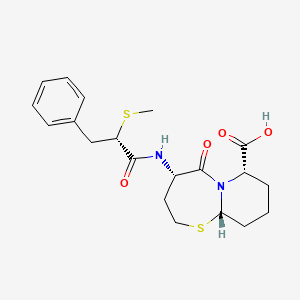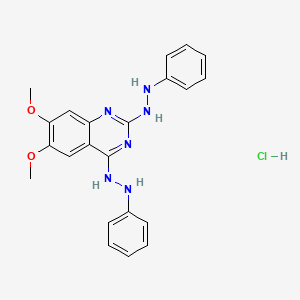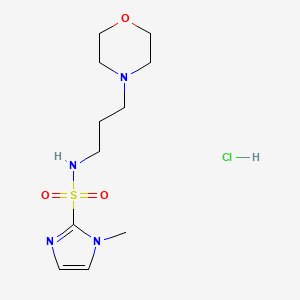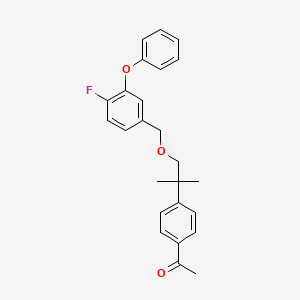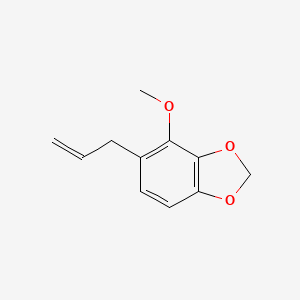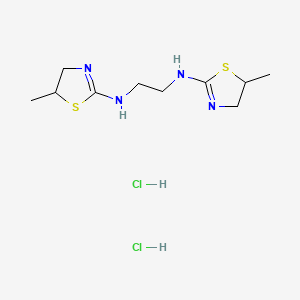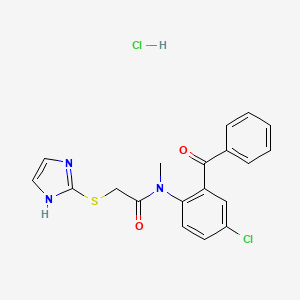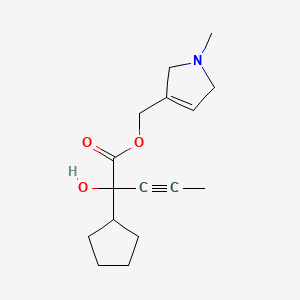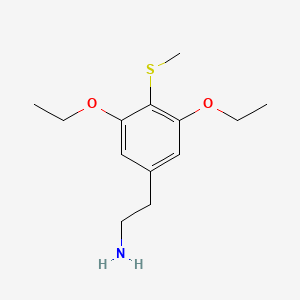
Benzeneethanamine, 3,5-diethoxy-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3,5-diethoxy-4-(methylthio)-: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two ethoxy groups and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.
Thiomethylation: The methylthio group can be introduced using a thiomethylation reaction, often involving methyl iodide and a sulfur-containing reagent like sodium thiomethoxide.
Amine Introduction:
Industrial Production Methods: Industrial production methods for Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific receptors or enzymes. Its structural features may allow for the design of selective inhibitors or activators.
Industry: In the industrial sector, Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy and methylthio groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the context of its use.
Comparison with Similar Compounds
- Benzeneethanamine, 3,4-dimethoxy-
- Benzeneethanamine, 3,4,5-trimethoxy-
- Benzeneethanamine, 4-methoxy-
Comparison: Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- is unique due to the presence of both ethoxy and methylthio groups, which are less common in similar compounds. This unique substitution pattern may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
90109-45-8 |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2-(3,5-diethoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-15-11-8-10(6-7-14)9-12(16-5-2)13(11)17-3/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
OMJVPFLTCMALSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1SC)OCC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



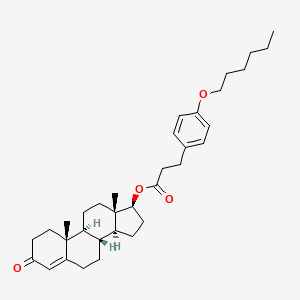

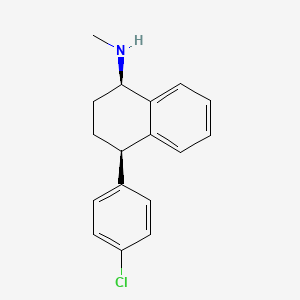
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
